4-{2-[4-(trifluoromethyl)phenyl]ethynyl}pyridine
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Overview
Description
4-{2-[4-(trifluoromethyl)phenyl]ethynyl}pyridine is a chemical compound that features a pyridine ring substituted with a 2-[4-(trifluoromethyl)phenyl]ethynyl group. This compound is of significant interest due to the presence of the trifluoromethyl group, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-(trifluoromethyl)phenyl]ethynyl}pyridine typically involves the coupling of 4-(trifluoromethyl)phenylacetylene with a pyridine derivative. One common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts under an inert atmosphere . The reaction conditions often include the use of solvents such as tetrahydrofuran or dimethylformamide, and bases like triethylamine or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{2-[4-(trifluoromethyl)phenyl]ethynyl}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, facilitated by reagents such as sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in anhydrous tetrahydrofuran.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
4-{2-[4-(trifluoromethyl)phenyl]ethynyl}pyridine has a wide range of applications in scientific research:
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-{2-[4-(trifluoromethyl)phenyl]ethynyl}pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(trifluoromethyl)pyridine
- 2-fluoro-4-(trifluoromethyl)pyridine
- 4,4’-bis(trifluoromethyl)-2,2’-bipyridine
Uniqueness
4-{2-[4-(trifluoromethyl)phenyl]ethynyl}pyridine is unique due to the presence of both the trifluoromethyl group and the ethynyl linkage, which confer distinct electronic and steric properties. These features make it particularly valuable in applications requiring high chemical stability and specific reactivity profiles .
Properties
CAS No. |
1245915-23-4 |
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Molecular Formula |
C14H8F3N |
Molecular Weight |
247.21 g/mol |
IUPAC Name |
4-[2-[4-(trifluoromethyl)phenyl]ethynyl]pyridine |
InChI |
InChI=1S/C14H8F3N/c15-14(16,17)13-5-3-11(4-6-13)1-2-12-7-9-18-10-8-12/h3-10H |
InChI Key |
DKQIIFFOHRQLMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#CC2=CC=NC=C2)C(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
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